1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine
Overview
Description
1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a triazole ring substituted with a methoxyphenylmethyl group, making it a valuable scaffold in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The compound “1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine” is a triazole derivative. Triazole compounds are known to interact with a variety of enzymes and receptors due to their ability to form stable structures with multiple nitrogen atoms .
Biochemical Pathways
Triazole compounds are known to be involved in a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Pharmacokinetics
Triazole compounds are generally considered to have good pharmacokinetic properties due to their stable structure .
Result of Action
Given the wide range of biological activities associated with triazole compounds, it is likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
Like other organic compounds, its activity and stability could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
Preparation Methods
The synthesis of 1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxybenzyl chloride and 1H-1,2,4-triazole.
Reaction Conditions: The 4-methoxybenzyl chloride is reacted with 1H-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including the use of continuous flow reactors to enhance yield and reduce reaction time.
Chemical Reactions Analysis
1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Comparison with Similar Compounds
1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine can be compared with other similar compounds:
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-15-9-4-2-8(3-5-9)6-14-7-12-10(11)13-14/h2-5,7H,6H2,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYAJSICINMAJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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